3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide
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Overview
Description
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide is a complex organic compound with a unique structure that combines an anthracene derivative with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene.
Formation of Intermediate: This intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Final Step: The final step involves the formation of the propanamide linkage through a condensation reaction with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.
Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide involves:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death.
Signal Pathways: Interaction with cellular signaling pathways, potentially leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
Anthraquinone Derivatives: Compounds like 1,4-dihydroxyanthraquinone share structural similarities.
Aminoanthracene Derivatives: Compounds with amino groups attached to the anthracene ring.
Uniqueness
Structural Complexity: The combination of diethylamino and anthracene moieties makes it unique.
Properties
CAS No. |
87367-05-3 |
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Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(diethylamino)-N-(4-hydroxy-9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C21H22N2O4/c1-3-23(4-2)12-11-17(25)22-15-9-10-16(24)19-18(15)20(26)13-7-5-6-8-14(13)21(19)27/h5-10,24H,3-4,11-12H2,1-2H3,(H,22,25) |
InChI Key |
VHHCGSZXZYPTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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